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Introduction
In the landscape of modern medicinal chemistry and drug discovery, the rational design of

novel therapeutics hinges on the availability of versatile and strategically functionalized

molecular building blocks. 5-(2-Chloroethyl)-2-methoxyaniline emerges as a significant

scaffold, embodying a unique combination of reactive and modulatory functional groups. This

substituted aniline derivative, while not extensively documented as a standalone therapeutic

agent, serves as a crucial intermediate in the synthesis of a diverse array of biologically active

molecules.[1][2] Its structure is particularly relevant for constructing libraries of compounds for

high-throughput screening and for the targeted synthesis of enzyme inhibitors, especially in the

field of oncology.[2][3]

This technical guide offers a comprehensive examination of the molecular structure of 5-(2-
Chloroethyl)-2-methoxyaniline. It is intended for researchers, scientists, and drug

development professionals, providing in-depth analysis of its structural elucidation through

spectroscopic techniques, a discussion of its synthesis and chemical reactivity, and an
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exploration of its applications as a key intermediate in pharmaceutical research. The causality

behind its structural features and their influence on its chemical behavior and utility in drug

design will be a central focus.

Molecular Structure and Physicochemical
Properties
The foundational attributes of 5-(2-Chloroethyl)-2-methoxyaniline are dictated by the

interplay of its three key functional moieties: the primary aromatic amine (-NH₂), the methoxy

group (-OCH₃), and the 2-chloroethyl side chain (-CH₂CH₂Cl), all attached to a benzene ring.

The IUPAC name for this compound is 5-(2-Chloroethyl)-2-methoxyaniline. Its molecular

formula is C₉H₁₂ClNO, conferring a molecular weight of 185.65 g/mol .[1]

Caption: 2D Structure of 5-(2-Chloroethyl)-2-methoxyaniline.

Table 1: Physicochemical and Computed Properties

Property Value Source

CAS Number 2901860-19-1 ChemScene[1]

Molecular Formula C₉H₁₂ClNO ChemScene[1]

Molecular Weight 185.65 g/mol ChemScene[1]

Topological Polar Surface Area

(TPSA)
35.25 Å² ChemScene[1]

LogP (octanol-water partition

coeff.)
2.0587 ChemScene[1]

Hydrogen Bond Donors 1 ChemScene[1]

Hydrogen Bond Acceptors 2 ChemScene[1]

| Rotatable Bonds | 3 | ChemScene[1] |
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The methoxy group at the ortho position to the amine is a strong electron-donating group,

which increases the electron density on the aromatic ring and enhances the nucleophilicity of

the amine.[4] The chloroethyl group provides a reactive handle for nucleophilic substitution,

making it a valuable site for introducing further molecular complexity. The chlorine atom itself

can influence the electronic properties of the molecule and participate in specific interactions

within a biological target.[5]

Spectroscopic Characterization and Structural
Elucidation
The definitive confirmation of the molecular structure of 5-(2-Chloroethyl)-2-methoxyaniline is

achieved through a combination of spectroscopic methods. While a specific complete dataset

for this exact molecule is not publicly available, its expected spectral characteristics can be

accurately predicted based on the well-documented spectra of closely related analogues, such

as 5-chloro-2-methoxyaniline.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to be highly informative.

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic

region (approx. δ 6.5-7.0 ppm). Their splitting pattern will be complex due to their positions

relative to each other and the other substituents. Based on data for 5-chloro-2-

methoxyaniline, a multiplet in the range of δ 6.6-6.7 ppm is anticipated.[8]

Amine Protons (2H): The -NH₂ protons will likely appear as a broad singlet, with a chemical

shift that can vary depending on solvent and concentration (typically δ 3.5-4.5 ppm).

Methoxy Protons (3H): The -OCH₃ group will give rise to a sharp singlet at approximately δ

3.8 ppm.[8]

Chloroethyl Protons (4H): The two methylene groups (-CH₂CH₂Cl) will appear as two distinct

triplets in the aliphatic region. The methylene group adjacent to the chlorine atom will be

further downfield (approx. δ 3.6-3.8 ppm) than the methylene group attached to the aromatic

ring (approx. δ 2.8-3.0 ppm), due to the electron-withdrawing effect of the chlorine.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms

in the molecule.

Aromatic Carbons (6C): These will appear in the range of δ 110-150 ppm. The carbons

directly attached to the oxygen and nitrogen atoms will be the most downfield.

Methoxy Carbon (1C): The -OCH₃ carbon will produce a signal around δ 55-60 ppm.

Chloroethyl Carbons (2C): The carbon atom bonded to the chlorine (-CH₂Cl) will be in the

range of δ 40-45 ppm, while the carbon attached to the ring (-CH₂-) will be around δ 30-35

ppm.

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.

N-H Stretching: A pair of medium-intensity peaks between 3300-3500 cm⁻¹ is characteristic

of the primary amine.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H

stretches from the methoxy and chloroethyl groups will be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring vibrations will produce several peaks in the 1450-1600 cm⁻¹

region.

C-O Stretching: The aryl-alkyl ether linkage will show a strong, characteristic peak around

1250 cm⁻¹.

C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, will indicate

the presence of the C-Cl bond.

Mass Spectrometry (MS)
Electron ionization mass spectrometry would reveal:
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Molecular Ion (M⁺): A prominent molecular ion peak at m/z 185. The presence of a chlorine

atom will result in a characteristic M+2 peak at m/z 187, with an intensity approximately one-

third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation: Key fragmentation patterns would include the loss of a chlorine atom, the

loss of the chloroethyl group, and cleavage of the methoxy group.

Table 2: Predicted Spectroscopic Data Summary

Technique Feature Predicted Range/Value

¹H NMR Aromatic H δ 6.5-7.0 ppm

Amine H (-NH₂) δ 3.5-4.5 ppm (broad s)

Methoxy H (-OCH₃) δ ~3.8 ppm (s)

-CH₂-Ar δ 2.8-3.0 ppm (t)

-CH₂-Cl δ 3.6-3.8 ppm (t)

IR N-H stretch 3300-3500 cm⁻¹

C-O stretch (ether) ~1250 cm⁻¹

C-Cl stretch 600-800 cm⁻¹

MS (EI) Molecular Ion (M⁺) m/z 185

| | Isotope Peak (M+2) | m/z 187 (~33% intensity) |

Synthesis and Reactivity
A deep understanding of a molecule's synthesis and reactivity is paramount for its effective

utilization in drug development workflows.

Proposed Synthetic Protocol
A plausible and efficient synthesis of 5-(2-Chloroethyl)-2-methoxyaniline can be envisioned

starting from 2-methoxyaniline. The most direct method to introduce the side chain would be

through a Friedel-Crafts acylation reaction.
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2-Methoxyaniline Protection (e.g., Ac₂O) N-(2-methoxyphenyl)acetamide
Friedel-Crafts Acylation

(ClCOCH₂Cl, AlCl₃)
N-(5-(2-chloroacetyl)-2-methoxyphenyl)acetamide Clemmensen or Wolff-Kishner Reduction N-(5-(2-chloroethyl)-2-methoxyphenyl)acetamide Deprotection (Acid/Base Hydrolysis) 5-(2-Chloroethyl)-2-methoxyaniline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-(2-Chloroethyl)-2-methoxyaniline.

Step-by-Step Methodology:

Protection of the Amine: The highly reactive amine group of 2-methoxyaniline is first

protected, for example, by acetylation with acetic anhydride to form N-(2-

methoxyphenyl)acetamide. This prevents side reactions during the subsequent electrophilic

substitution step.

Friedel-Crafts Acylation: The protected aniline is reacted with 2-chloroacetyl chloride in the

presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4] The acylation is directed

primarily to the para position relative to the activating methoxy group, yielding N-(5-(2-

chloroacetyl)-2-methoxyphenyl)acetamide.

Reduction of the Ketone: The carbonyl group of the acetyl side chain is reduced to a

methylene group. This can be achieved under acidic conditions (Clemmensen reduction:

Zn(Hg), HCl) or basic conditions (Wolff-Kishner reduction: H₂NNH₂, KOH).

Deprotection: The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to

yield the final product, 5-(2-Chloroethyl)-2-methoxyaniline.

Chemical Reactivity
The reactivity of 5-(2-Chloroethyl)-2-methoxyaniline is governed by its functional groups:

Aromatic Amine: This group is nucleophilic and will readily undergo reactions such as N-

alkylation, N-acylation, and diazotization followed by Sandmeyer-type reactions. The ortho-

methoxy group enhances its reactivity in electrophilic substitution reactions.[4] However, like

other anilines, it is susceptible to oxidation.[9]
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Chloroethyl Side Chain: The primary alkyl chloride is an excellent electrophilic site for Sₙ2

reactions. This allows for the facile introduction of a wide variety of nucleophiles (e.g.,

amines, azides, thiols, cyanides), making it a key diversification point in combinatorial library

synthesis.

Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the

electron-donating methoxy and amino groups. The positions ortho and para to these

activators are the most likely sites for subsequent reactions, although steric hindrance from

the existing substituents will play a significant role.

Applications in Drug Development
The true value of 5-(2-Chloroethyl)-2-methoxyaniline lies in its role as a versatile scaffold for

the synthesis of pharmacologically active compounds.[2]

Kinase Inhibitors: Substituted anilines are a core structural motif in numerous kinase

inhibitors.[2] The aniline nitrogen often serves as a crucial hydrogen bond donor, interacting

with the hinge region of the kinase active site. The rest of the molecule can be elaborated to

occupy adjacent hydrophobic and hydrophilic pockets to achieve potency and selectivity.

Scaffold for Combinatorial Chemistry: The presence of two distinct reactive sites—the

nucleophilic amine and the electrophilic chloroethyl group—makes this molecule an ideal

starting point for creating large, diverse libraries of compounds for biological screening.[3]

Modulation of Physicochemical Properties: The methoxy and chloro groups are known to be

beneficial substituents in drug design.[5] The methoxy group can improve metabolic stability

by blocking a potential site of oxidation and can also act as a hydrogen bond acceptor. The

chlorine atom can enhance binding affinity through halogen bonding and improve membrane

permeability.

Safety and Handling
As a substituted aniline, 5-(2-Chloroethyl)-2-methoxyaniline should be handled with care,

assuming it possesses hazards similar to related compounds like o-anisidine and other

chloroanilines.
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Toxicity: Anilines are generally toxic and can be absorbed through the skin, by inhalation of

dust or vapor, or by ingestion.[10] Chronic exposure to some anilines is associated with an

increased risk of cancer, particularly of the urinary bladder.[9]

Handling Precautions: Use of appropriate personal protective equipment (PPE) is mandatory.

This includes a lab coat, chemical-resistant gloves, and safety glasses or goggles. All

handling should be performed in a well-ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and

well-ventilated area, away from strong oxidizing agents and acids.[1][11]

Conclusion
5-(2-Chloroethyl)-2-methoxyaniline is a strategically designed chemical entity whose value is

derived from the synergistic interplay of its constituent functional groups. Its molecular structure

provides a robust and versatile platform for chemical modification, enabling access to a wide

chemical space relevant to drug discovery. A thorough understanding of its spectroscopic

signature, reactivity, and synthetic accessibility allows medicinal chemists to leverage this

building block effectively in the design and synthesis of next-generation therapeutics,

particularly in the development of targeted cancer therapies. As with all reactive chemical

intermediates, adherence to strict safety protocols is essential to ensure its responsible and

effective application in the research laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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